molecular formula C19H21N3O2S B2676692 2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide CAS No. 2034489-75-1

2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide

Cat. No.: B2676692
CAS No.: 2034489-75-1
M. Wt: 355.46
InChI Key: SNSAXZZOHCZPFD-UHFFFAOYSA-N
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Description

2-(1,2-Benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide is a synthetic small molecule composed of benzoxazole and thiazole heterocyclic scaffolds, designed for advanced pharmacological and biochemical research. The compound features a benzoxazole core, a privileged structure in medicinal chemistry known for its diverse biological activities and frequent occurrence in compounds that modulate various enzyme and receptor targets . This core is linked via an acetamide bridge to a 4-cyclohexyl thiazole moiety, a heterocycle that is a common pharmacophore in bioactive molecules and has been identified in research compounds such as selective antagonists for ion channels like the Zinc-Activated Channel (ZAC) . The specific strategic incorporation of the cyclohexyl substituent is intended to influence the molecule's lipophilicity and overall three-dimensional shape, potentially enhancing its affinity and selectivity for specific biological targets. As a research chemical, this acetamide derivative serves as a valuable scaffold for probing protein-ligand interactions, screening for novel therapeutic agents in drug discovery platforms, and investigating signaling pathways. Researchers can utilize this compound in in vitro assays to study enzyme inhibition, receptor binding, and cellular signal transduction mechanisms. It is supplied as a high-purity solid for dissolution in appropriate solvents for experimental use. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct appropriate safety assessments and handling procedures prior to use.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c23-18(10-15-14-8-4-5-9-17(14)24-22-15)20-11-19-21-16(12-25-19)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSAXZZOHCZPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the thiazole ring. Key reagents often include cyclohexylamine, acetic anhydride, and various catalysts to facilitate the reactions. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

2-(1,2-Benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole and thiazole rings allow it to bind to enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities, depending on the specific targets involved.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s benzoxazole-thiazole scaffold differs from analogs that substitute benzoxazole with benzothiazole (e.g., replacing oxygen with sulfur). Key analogs include:

Compound Name Core Structure Substituents Key Structural Features
2-(1,2-Benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide (Target) Benzoxazole-Thiazole Cyclohexyl (thiazole), acetamide Enhanced lipophilicity from cyclohexyl group
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate Benzothiazole Chloro (benzothiazole), methylphenyl Chlorine enhances electronegativity
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2(3H)-yl)acetamide Benzothiazole Trioxo (benzothiazole), hydroxyphenyl Polar hydroxyl group improves water solubility
2-[(4-Amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Triazole-Benzothiazole Cyclohexyl (triazole), methylbenzothiazole Sulfanyl bridge introduces hydrogen-bonding capacity

Key Observations :

  • Benzoxazole vs. Benzothiazole : The oxygen atom in benzoxazole may reduce electron density compared to benzothiazole’s sulfur, affecting binding to biological targets .
  • Substituent Effects : Cyclohexyl groups (target compound and ) enhance steric bulk and lipophilicity, whereas polar groups (e.g., hydroxyl in ) improve solubility.

Crystallography :

  • Dihedral Angles : The dihedral angle between benzothiazole and benzene rings in is 79.3°, while shows 84.9°, indicating rigid conformations. The target compound’s benzoxazole-thiazole angle is expected to differ due to oxygen’s smaller atomic radius.
  • Hydrogen Bonding : Analogs like form N–H⋯O and O–H⋯O bonds, stabilizing crystal packing. The cyclohexyl group in the target compound may reduce intermolecular interactions compared to polar substituents .

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O2SC_{20}H_{23}N_{3}O_{2}S with a molecular weight of approximately 371.48 g/mol. The structure features a benzoxazole ring and a thiazole moiety, which are significant for its biological effects.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the benzoxazole and thiazole rings is crucial for its pharmacological properties:

  • Antitumor Activity : The compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. This inhibition could lead to reduced production of inflammatory mediators .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Cell Line IC50 (µM) Mechanism
AntitumorA431 (human epidermoid carcinoma)1.98 ± 1.22Induction of apoptosis via Bcl-2 modulation
Anti-inflammatoryCOX-2Not specifiedInhibition of COX enzyme activity
AntimicrobialVarious bacterial strainsNot specifiedDisruption of bacterial cell wall integrity

Case Studies and Research Findings

  • Antitumor Studies : A study conducted on the cytotoxic effects of similar benzoxazole derivatives demonstrated significant activity against A431 cells, with IC50 values indicating potent efficacy compared to standard chemotherapy agents like doxorubicin .
  • Anti-inflammatory Research : In a docking study assessing COX-2 inhibition, compounds with similar structural motifs showed promising results as potential analgesics and anti-inflammatories. This suggests that our compound may also exhibit similar properties .
  • Antimicrobial Activity : Research on thiazole derivatives has indicated potential antimicrobial properties. Compounds with structural similarities have shown effectiveness against various pathogens, which could be extrapolated to predict similar activity for our compound .

Q & A

Q. Q1: What are the key steps for synthesizing 2-(1,2-benzoxazol-3-yl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a benzoxazole derivative with a thiazole-methylacetamide precursor. A general approach includes:

Amide Bond Formation : React 2-amino-5-cyclohexylmethylthiazole with chloroacetyl chloride in dioxane, using triethylamine as a base to neutralize HCl byproducts .

Cyclization : Introduce the benzoxazol-3-yl moiety via nucleophilic substitution or condensation reactions under controlled pH and temperature.

Purification : Recrystallization from ethanol-DMF mixtures improves purity .
Optimization : Vary solvent polarity (e.g., dioxane vs. DMF), adjust stoichiometry of chloroacetyl chloride, and monitor reaction progress via TLC or HPLC.

Q. Q2: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, benzoxazole aromatic protons at δ 7.5–8.3 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS expected [M+H]+^+ ~424 Da) .
  • X-ray Crystallography : For absolute configuration determination, employ SHELXL for refinement and ORTEP-3 for visualization .

Advanced Synthetic Challenges

Q. Q3: How do steric effects from the cyclohexyl group influence reaction pathways during synthesis?

Methodological Answer: The cyclohexyl group introduces steric hindrance, particularly in nucleophilic substitution steps. Strategies to mitigate this include:

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Temperature Control : Higher temperatures (80–100°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent accessibility .

Q. Q4: What are common side products observed during synthesis, and how can they be minimized?

Methodological Answer:

  • Byproducts :
    • Incomplete Cyclization : Partial benzoxazole formation detected via HPLC retention time shifts.
    • Oxidation : Thiazole sulfur oxidation to sulfoxide; use nitrogen purging to limit air exposure .
  • Minimization :
    • Stoichiometric Precision : Use excess benzoxazole precursor (1.2 eq) to drive cyclization .
    • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .

Biological Activity and Mechanism

Q. Q5: How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzoxazole-thiazole hybrids inhibit COX-2) .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence polarization assays with recombinant enzymes .
    • Cell Viability : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, comparing IC50_{50} values to reference drugs .
  • Data Validation : Replicate experiments with positive/negative controls and statistical analysis (p < 0.05) .

Q. Q6: What structural features correlate with observed biological activity in related compounds?

Methodological Answer:

  • Key Features :

    FeatureImpactExample from Analogues
    Benzoxazole ringEnhances π-π stacking with target proteinsAnti-inflammatory activity in COX-2 inhibitors
    Cyclohexyl groupIncreases lipophilicity, improving membrane permeabilityEnhanced bioavailability in thiazole derivatives
    Acetamide linkerFacilitates hydrogen bonding with catalytic residuesImproved kinase inhibition
  • Structure-Activity Relationship (SAR) : Modify the thiazole methyl group to smaller substituents (e.g., methyl → hydrogen) to reduce steric clash .

Data Interpretation and Contradictions

Q. Q7: How should researchers address contradictions in biological activity data across different studies?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., cell line origin, serum concentration). For example, discrepancies in IC50_{50} values may arise from varying ATP concentrations in kinase assays .
  • Structural Verification : Confirm compound purity via HPLC and NMR; impurities >5% can skew results .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile divergent results by modeling binding modes .

Q. Q8: What computational methods are recommended for predicting the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability under physiological conditions .
  • QSAR Models : Train models using datasets of benzoxazole-thiazole derivatives to predict ADMET properties .

Crystallography and Structural Analysis

Q. Q9: What are best practices for resolving crystallographic disorder in the cyclohexyl group?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to capture subtle conformational changes .
  • Refinement : In SHELXL, apply restraints (e.g., SIMU, DELU) to model cyclohexyl ring puckering and thermal motion .
  • Validation : Check ADPs (anisotropic displacement parameters) and electron density maps (e.g., Fo-Fc) for residual peaks .

Q. Q10: How can hydrogen-bonding networks inform drug design for this compound?

Methodological Answer:

  • Mapping Interactions : Identify H-bond donors/acceptors (e.g., acetamide NH → protein backbone carbonyls) using Mercury software .
  • Crystal Packing Analysis : Study π-stacking (e.g., benzoxazole-thiazole interactions at 3.9–4.1 Å) to optimize solubility and crystallinity .

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